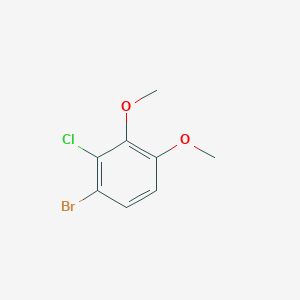
1-Bromo-2-chloro-3,4-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-chloro-3,4-dimethoxybenzene is an aromatic compound with the molecular formula C8H8BrClO2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-3,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 3,4-dimethoxytoluene. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent such as chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-Bromo-2-chloro-3,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Products include derivatives where bromine or chlorine is replaced by other functional groups like hydroxyl (OH) or amino (NH2) groups.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include hydrogenated derivatives with reduced halogen content.
科学研究应用
1-Bromo-2-chloro-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 1-bromo-2-chloro-3,4-dimethoxybenzene in chemical reactions involves electrophilic aromatic substitution. The compound’s aromatic ring, stabilized by resonance, undergoes attack by electrophiles, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the ring. The presence of electron-donating methoxy groups and electron-withdrawing halogen atoms influences the reactivity and orientation of the substitution reactions .
相似化合物的比较
Similar Compounds
1-Bromo-2,4-dimethoxybenzene: Similar structure but with different substitution pattern.
1-Bromo-3,4-dimethoxybenzene: Lacks the chlorine atom, affecting its reactivity and applications.
4-Bromo-1,2-dimethoxybenzene: Another isomer with different substitution positions
Uniqueness
1-Bromo-2-chloro-3,4-dimethoxybenzene is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the benzene ring. This arrangement influences its chemical reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
分子式 |
C8H8BrClO2 |
|---|---|
分子量 |
251.50 g/mol |
IUPAC 名称 |
1-bromo-2-chloro-3,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8BrClO2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 |
InChI 键 |
XMRSXLDBBAHKDH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)Br)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


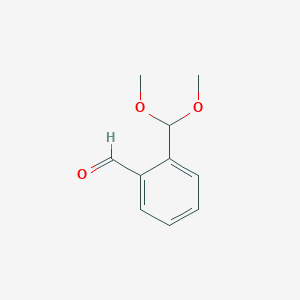
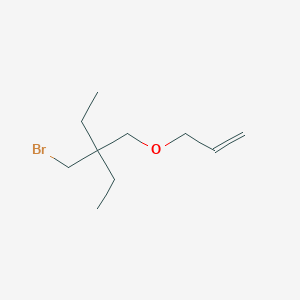



![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)


![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)
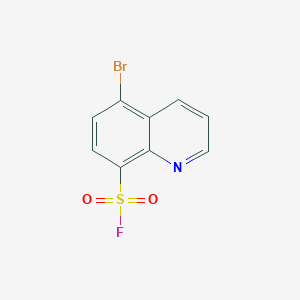
![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)

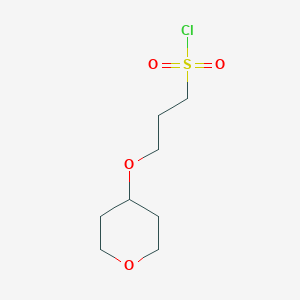
![(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)
